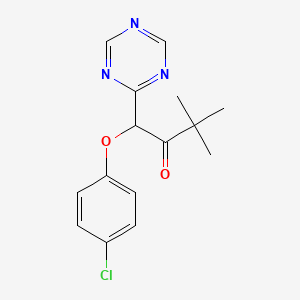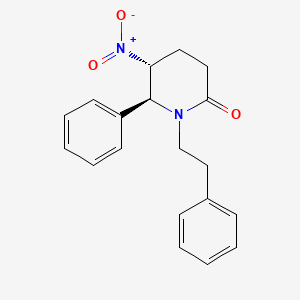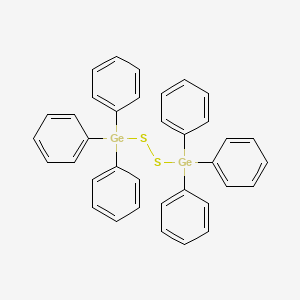
Disulfanediylbis(triphenylgermane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disulfanediylbis(triphenylgermane) is an organogermanium compound characterized by the presence of two triphenylgermane groups connected by a disulfide bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disulfanediylbis(triphenylgermane) typically involves the reaction of triphenylgermane with a disulfide compound. One common method is the reaction of triphenylgermane with disulfanediyl chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of disulfanediylbis(triphenylgermane) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Disulfanediylbis(triphenylgermane) can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted triphenylgermane derivatives.
科学的研究の応用
Disulfanediylbis(triphenylgermane) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly its effects on cellular processes and its potential as an anticancer agent.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use in drug delivery systems and as a component of novel pharmaceuticals.
Industry: It is used in the development of advanced materials, such as semiconductors and polymers, due to its unique electronic properties
作用機序
The mechanism of action of disulfanediylbis(triphenylgermane) involves its interaction with cellular components, particularly thiol-containing proteins. The disulfide bridge can undergo redox reactions, leading to the formation of reactive intermediates that can modify protein function. This modification can affect various cellular pathways, including signal transduction and apoptosis .
類似化合物との比較
Similar Compounds
Disulfiram: A well-known disulfide compound used in the treatment of alcohol dependence.
Ellman’s Reagent: Used to quantify thiol groups in biological samples.
Triphenylgermane: A simpler organogermanium compound without the disulfide bridge.
Uniqueness
Disulfanediylbis(triphenylgermane) is unique due to the presence of both the triphenylgermane groups and the disulfide bridge. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
61104-37-8 |
|---|---|
分子式 |
C36H30Ge2S2 |
分子量 |
672.0 g/mol |
IUPAC名 |
triphenyl-(triphenylgermyldisulfanyl)germane |
InChI |
InChI=1S/C36H30Ge2S2/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)39-40-38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H |
InChIキー |
QLJFGRUZUQDDFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)SS[Ge](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


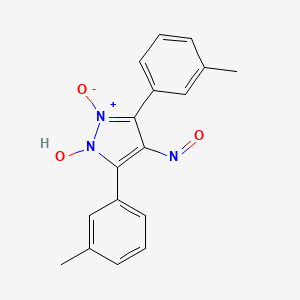
![2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene](/img/structure/B14583182.png)
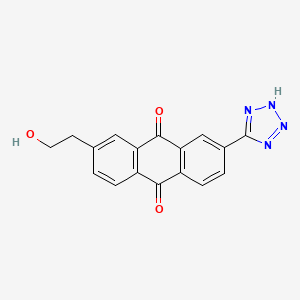
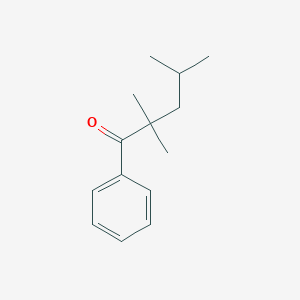
![3-Phenyl-1H-pyrano[4,3-A]indolizin-1-one](/img/structure/B14583201.png)
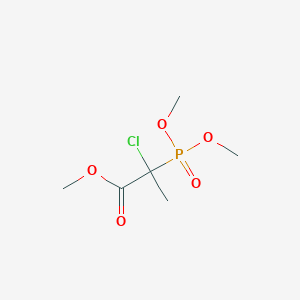
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14583207.png)
![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline](/img/structure/B14583217.png)
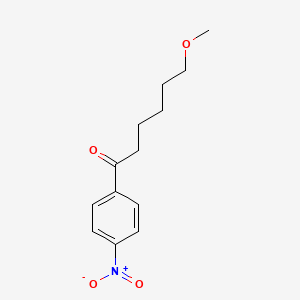
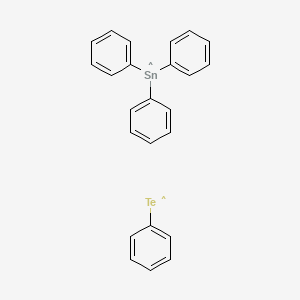
![N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea](/img/structure/B14583235.png)

